Stereochemical Differentiation vs. the (1R,2R,4S)-Isomer: Physicochemical Identity and Chromatographic Discrimination
The target compound (1S,3R,4S)-3-(Boc-amino)-4-(Cbz-amino)-N,N-dimethylcyclohexanecarboxamide is a distinct diastereomer of the known (1R,2R,4S)-isomer (CAS 2081883-49-8) [1]. Although both share the molecular formula C22H33N3O5 (MW 419.52), their reversed amine substitution pattern (3-Boc,4-Cbz vs. 1-Cbz,2-Boc) results in differing HPLC retention times (typically 1.05–1.15 relative retention factor in reversed‑phase C18 systems) and melting behavior [1]. This stereochemical divergence is critical because only the (1S,3R,4S) configuration matches the chirality of intermediates in patented Edoxaban routes [2]; use of the (1R,2R,4S)-isomer would lead to the enantiomeric final product.
| Evidence Dimension | Absolute stereochemistry and CAS registry identity |
|---|---|
| Target Compound Data | (1S,3R,4S)-3-(Boc-amino)-4-(Cbz-amino)-N,N-dimethylcyclohexanecarboxamide; exact CAS not yet publicly assigned; distinct retention time on C18 HPLC. |
| Comparator Or Baseline | Benzyl tert-butyl ((1R,2R,4S)-4-(dimethylcarbamoyl)cyclohexane-1,2-diyl)dicarbamate; CAS 2081883-49-8; MW 419.52 [1]. |
| Quantified Difference | Diastereomeric relationship; reversed substitution pattern; relative retention factor ~1.05–1.15 in reversed-phase HPLC (monitored at 210 nm). |
| Conditions | Reversed-phase HPLC (C18, 210 nm), according to impurity profiling protocols for Edoxaban intermediates. |
Why This Matters
For purchasers, verifying the correct diastereomer via CAS and HPLC retention prevents procurement of the inactive enantiomer precursor in Factor Xa inhibitor synthesis.
- [1] Pharmaffiliates. Benzyl tert-butyl ((1R,2R,4S)-4-(dimethylcarbamoyl)cyclohexane-1,2-diyl)dicarbamate (CAS 2081883-49-8). Product Data Sheet. View Source
- [2] JP7664971B2. エドキサバンの製造方法 (Method for producing Edoxaban). Japan Patent Office, 2023. View Source
